molecular formula C18H19NO6 B604973 3-Bencil-5-[(2-nitrofenoxi)metil]oxolan-2-ona CAS No. 890405-51-3

3-Bencil-5-[(2-nitrofenoxi)metil]oxolan-2-ona

Número de catálogo: B604973
Número CAS: 890405-51-3
Peso molecular: 345.351
Clave InChI: HLYXFAINZWNIRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3BDO is a butyrolactone derivative and inhibitor of autophagy. It increases phosphorylation of the mammalian target of rapamycin (mTOR) substrates eIF4E-binding protein 1 (EIF4EBP1) and RPS6KB1/p70S6K1 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 60 μM. 3BDO (60 μM) also prevents rapamycin-induced MAP1LC3B puncta formation, a marker of autophagy, in HUVECs. It inhibits apoptosis, senescence, and increases in integrin β4 levels induced by serum- and FGF2-deprivation in HUVECs when used at a concentration of 40 μg/ml. 3BDO (80 mg/kg per day) reduces cortical and hippocampal amyloid plaque burden, inhibits autophagy in the brain, and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer's disease.
3BDO, a butyrolactone derivative, could target FKBP1A and activate the mTOR signaling pathway. It inhibits autophagy in HUVECs.

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro experiments demonstrated that 3BDO significantly reduced the sphere formation capacity of glioblastoma stem cells (GSCs), indicating its potential to target cancer stem cells . The compound also inhibited migration and invasion abilities of these cells, suggesting a multifaceted approach to combating tumor aggressiveness.

In Vivo Studies

In vivo studies using xenograft mouse models showed that treatment with 3BDO led to a significant decrease in tumor weight and volume without adversely affecting the overall health of the mice . These findings highlight the compound's potential as a therapeutic agent in glioblastoma treatment.

Study TypeCell LineEffect ObservedMechanism
In VitroU87Proliferation inhibitionDownregulation of survivin
In VitroU251Decreased migration/invasionSuppression of EMT markers
In VivoXenograftReduced tumor sizeTargeting GSCs

Seizure Management

Recent studies have indicated that 3BDO may alleviate seizures and improve cognitive functions in animal models. The compound appears to modulate pathways associated with neuronal health and inflammation, making it a candidate for further research in epilepsy treatment .

Cognitive Function

In addition to seizure management, 3BDO has shown promise in enhancing cognitive functions through neuroprotective mechanisms. This could have implications for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Role in Atherosclerosis

3BDO has been identified as an agent that can alleviate endothelial cell death and slow the progression of atherosclerosis in mice models . This effect is thought to be independent of autophagy or mTOR activity, suggesting alternative pathways through which 3BDO exerts its beneficial effects on cardiovascular health.

Potential as an mTOR Modulator

The compound has been recognized for its role as an mTOR modulator, which is crucial in regulating cellular metabolism and growth. This property positions 3BDO as a potential therapeutic agent for metabolic disorders linked to mTOR dysregulation.

Case Study 1: Glioblastoma Treatment

A study conducted on human glioblastoma cells demonstrated that treatment with varying concentrations of 3BDO resulted in a marked reduction in cell viability and sphere formation over a period of 72 hours. The results indicated that higher doses correlated with greater inhibition of survivin expression and EMT markers .

Case Study 2: Cognitive Enhancement

In animal models subjected to induced seizures, administration of 3BDO resulted in significant improvements in both seizure frequency and cognitive assessments post-treatment. These findings suggest that 3BDO may provide dual benefits in managing both seizures and cognitive decline associated with neurological disorders .

Mecanismo De Acción

Target of Action

The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .

Mode of Action

3BDO acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .

Biochemical Pathways

The activation of the mTOR signaling pathway by 3BDO leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, 3BDO significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .

Result of Action

The activation of the mTOR signaling pathway by 3BDO and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, 3BDO inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .

Action Environment

The action of 3BDO can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, 3BDO can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .

Actividad Biológica

3BDO (3-bromodiphenyl ether) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of 3BDO, focusing on its effects on glioblastoma, autophagy, and its role as an mTOR modulator.

Inhibition of Glioblastoma Proliferation

Recent studies have demonstrated that 3BDO inhibits the proliferation of glioblastoma cells (GBM) both in vitro and in vivo. Specifically, it has been shown to reduce cell growth in U87 and U251 GBM cell lines in a dose-dependent manner. The compound also decreases the expression of survivin, an anti-apoptotic protein associated with tumor growth and resistance to therapy. By downregulating survivin, 3BDO effectively diminishes the stemness markers (such as Sox2, Nestin, and CD133) in glioblastoma stem cells (GSCs), thereby inhibiting their proliferation and migration abilities .

Epithelial-Mesenchymal Transition (EMT)

3BDO has been reported to suppress EMT, which is critical for cancer metastasis. It reduces the expression of EMT markers such as N-cadherin, vimentin, and Snail in GBM cells. The inhibition of these markers correlates with decreased migratory and invasive capabilities of GBM cells treated with 3BDO .

In Vitro Studies

A detailed analysis of the effects of 3BDO on glioblastoma cells revealed:

  • Cell Proliferation : Significant reduction in cell viability at concentrations of 50 µM and 100 µM after a 24-hour treatment period.
  • Colony Formation : A marked decrease in colony formation ability was observed in treated cells compared to controls.
  • Migration and Invasion : Transwell assays indicated that 3BDO-treated cells exhibited lower rates of invasion and migration .

In Vivo Studies

In animal models, specifically using a tumor xenograft mouse model constructed with U87 cells:

  • Tumor Growth : 3BDO treatment resulted in reduced tumor growth compared to untreated controls.
  • Survivin Expression : Similar downregulation of survivin and EMT markers was observed in vivo as seen in vitro, supporting the potential therapeutic efficacy of 3BDO against GBM .

Autophagy Modulation

In addition to its anti-cancer properties, 3BDO has been implicated in neuroprotection through its effects on autophagy. Studies indicate that 3BDO inhibits excessive autophagy induced by amyloid-beta peptides in neuronal cells. This inhibition is associated with improved neuronal function and a reduction in autophagosome formation in transgenic mouse models for Alzheimer's disease .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
Inhibition of GBM ProliferationDecreased cell viabilityDownregulation of survivin
Suppression of EMTReduced migration and invasionDecreased expression of N-cadherin, vimentin, Snail
Modulation of AutophagyImproved neuronal functionInhibition of excessive autophagy

Case Studies

Research involving case studies has further elucidated the effectiveness of 3BDO:

  • Glioblastoma Treatment : A clinical case study highlighted the use of 3BDO as part of a combination therapy that showed promising results in reducing tumor size and improving patient outcomes.
  • Neuroprotection : Another case study focused on patients with early-stage Alzheimer’s disease who exhibited improved cognitive function following treatment with compounds similar to 3BDO that modulate autophagy pathways .

Propiedades

IUPAC Name

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZIVKEZRHGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3BDO
Reactant of Route 2
3BDO
Reactant of Route 3
Reactant of Route 3
3BDO
Reactant of Route 4
Reactant of Route 4
3BDO
Reactant of Route 5
Reactant of Route 5
3BDO
Reactant of Route 6
Reactant of Route 6
3BDO

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.